4,4-Difluoro-1-(fluoromethyl)cyclohexane-1-carboxylicacid
Description
4,4-Difluoro-1-(fluoromethyl)cyclohexane-1-carboxylicacid is a fluorinated organic compound with the molecular formula C8H11F3O2. This compound is characterized by the presence of three fluorine atoms attached to a cyclohexane ring, making it a unique and interesting molecule for various scientific research applications .
Properties
Molecular Formula |
C8H11F3O2 |
|---|---|
Molecular Weight |
196.17 g/mol |
IUPAC Name |
4,4-difluoro-1-(fluoromethyl)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C8H11F3O2/c9-5-7(6(12)13)1-3-8(10,11)4-2-7/h1-5H2,(H,12,13) |
InChI Key |
ANYIAJNHDWFJNO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1(CF)C(=O)O)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Difluoro-1-(fluoromethyl)cyclohexane-1-carboxylicacid typically involves the fluorination of cyclohexanecarboxylic acid derivatives. One common method is the selective electrophilic fluorination using reagents such as Selectfluor. The reaction conditions often involve mild temperatures and the use of solvents like acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4,4-Difluoro-1-(fluoromethyl)cyclohexane-1-carboxylicacid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted cyclohexane derivatives.
Scientific Research Applications
4,4-Difluoro-1-(fluoromethyl)cyclohexane-1-carboxylicacid has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in designing fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 4,4-Difluoro-1-(fluoromethyl)cyclohexane-1-carboxylicacid involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to enzymes or receptors, potentially altering their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4,4-Difluorocyclohexanecarboxylic acid
- 1,1,1-Trifluorocyclohexanecarboxylic acid
- 4-Fluoro-1-(fluoromethyl)cyclohexanecarboxylic acid
Uniqueness
4,4-Difluoro-1-(fluoromethyl)cyclohexane-1-carboxylicacid is unique due to the specific arrangement of fluorine atoms, which can significantly influence its chemical reactivity and biological activity. This compound’s distinct structure makes it a valuable tool for various research applications, offering unique properties compared to other fluorinated cyclohexane derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
